molecular formula C25H22FN3O B3002527 1-(4-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 883645-57-6

1-(4-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B3002527
CAS No.: 883645-57-6
M. Wt: 399.469
InChI Key: JHMGNCHPSYTZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H22FN3O and its molecular weight is 399.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optimization in PARP Inhibitors

1-(4-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is closely related to compounds in the development of potent poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds show significant potential in cancer therapy, especially in combination with other treatments (Penning et al., 2010).

Neuroleptic Activity

Similar compounds have been studied for their neuroleptic activities, with some showing potency comparable to established neuroleptics like haloperidol (Sato et al., 1978).

Anti-Alzheimer's Potential

Derivatives of this compound, particularly those with modifications in the pyrrolidin-2-one and imidazolidin-2-one groups, have been synthesized and evaluated for anti-Alzheimer's activity. They have shown promising results in comparison to the standard drug, donepezil (Gupta et al., 2020).

OLED Application

These compounds, especially when part of heteroleptic Ir(III) carbene complexes, have shown potential in organic light-emitting diodes (OLEDs) applications. The study of their electronic structures and photophysical properties is crucial for developing highly efficient phosphorescence emitters (Liu et al., 2014).

GPR39 Agonists

Some kinase inhibitors structurally similar to this compound have been identified as novel GPR39 agonists. This discovery expands the potential therapeutic applications of these compounds in various G protein–coupled receptor-related pathways (Sato et al., 2016).

Crystal Structure Analysis

X-ray crystal structure analysis of benzimidazole derivatives, which are structurally related to this compound, helps understand their molecular arrangements, stability, and potential interactions, providing insight into their application in drug design (Thiruvalluvar et al., 2019).

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O/c1-17-6-2-3-7-18(17)15-29-23-9-5-4-8-22(23)27-25(29)19-14-24(30)28(16-19)21-12-10-20(26)11-13-21/h2-13,19H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMGNCHPSYTZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.